N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a cyclohexylsulfamoyl group, a fluorophenyl group, and a pyrrolidine ring, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where a fluorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Cyclohexylsulfamoyl Group: The cyclohexylsulfamoyl group can be introduced via a sulfonation reaction, where a cyclohexylamine is reacted with a sulfonyl chloride.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: Researchers investigate its pharmacokinetics, pharmacodynamics, and potential side effects to understand its suitability as a drug candidate.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, thereby reducing disease progression.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H30FN3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H30FN3O4S/c26-20-8-6-18(7-9-20)14-15-29-17-19(16-24(29)30)25(31)27-21-10-12-23(13-11-21)34(32,33)28-22-4-2-1-3-5-22/h6-13,19,22,28H,1-5,14-17H2,(H,27,31) |
InChI Key |
KOSMBTQABQQQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.